molecular formula C8H8O4S B2691923 4-methoxycarbonylbenzenesulfinic Acid CAS No. 110955-49-2

4-methoxycarbonylbenzenesulfinic Acid

Cat. No. B2691923
CAS RN: 110955-49-2
M. Wt: 200.21
InChI Key: LSRBTEQHXLIBFK-UHFFFAOYSA-N
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Description

4-Methoxycarbonylbenzenesulfinic Acid is a chemical compound with the molecular formula C8H8O4S . It contains 21 atoms in total, including 8 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.

Scientific Research Applications

Electrochemical Applications

The electrochemical behavior of related compounds, such as methoxybenzenes, has been explored in studies like the electrochemical reduction of methoxychlor at carbon and silver cathodes. These studies investigate the reduction mechanisms of methoxy-substituted compounds, which could provide foundational knowledge for applications involving 4-methoxycarbonylbenzenesulfinic acid in electrochemical sensors or organic synthesis via electrochemical pathways (McGuire & Peters, 2016).

Organic Synthesis

In organic synthesis, the functionalization and derivatization of carbon powders with methoxy- and nitrophenyl groups have been explored, showcasing methods for modifying carbon particle surfaces. Such methodologies could be adapted for the functionalization of materials with this compound to alter their physical and chemical properties for specific applications (Pandurangappa & Ramakrishnappa, 2006).

Material Science

In material science, the synthesis and structural characterization of coordination polymers incorporating hydroxybenzenesulfonate derivatives have been reported. These polymers exhibit luminescence properties, suggesting potential uses of this compound derivatives in the development of new luminescent materials or as components in optoelectronic devices (Yang et al., 2008).

Analytical Chemistry

The use of hydroxybenzenesulfonic acid derivatives as matrices in mass spectrometry has been studied for their ability to inhibit reduction and improve signal quality. This suggests potential applications of this compound in analytical chemistry, particularly in enhancing the performance of mass spectrometric analyses (Visentini et al., 1991).

properties

IUPAC Name

4-methoxycarbonylbenzenesulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(9)6-2-4-7(5-3-6)13(10)11/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRBTEQHXLIBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110955-49-2
Record name 4-(methoxycarbonyl)benzene-1-sulfinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium sulfite (15.3 g, 121.45 mMole), was dissolved in water (100 mL) and while stirring at room temperature, methyl 4-chlorosulfonylbenzoate (3), (19.0 g, 80.97 mMole) was added a little at a time to the solution. Sodium bicarbonate was added simultaneously in small portions keeping the solution at approximately pH 8. As the reaction proceeds, periodic addition of a little methanol from a wash bottle minimizes foaming. A total of 20 g of sodium bicarbonate were needed to complete the reaction. After complete addition of the reagents, the mixture was then stirred at room temperature for about 30 minutes. The mixture was then filtered. The clear solution was acidified with concentrated hydrochloric acid and treated with sufficient solid sodium chloride to precipitate the product. The white solid was filtered off and air-dried to give 12.7 g of methyl 4-sulfinobenzoate.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five

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